
4-(6-Methoxynaphthalen-2-yl)butan-2-ol, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-methoxynaphthalen-2-yl)butan-2-ol is a member of naphthalenes.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Analysis
Matsumoto et al. (2019) explored the metabolic pathway of the prodrug nabumetone, which transforms into its active metabolite through a process involving 4-(6-methoxynaphthalen-2-yl)butan-2-ol. This research highlights the role of non-cytochrome P450 enzymes in the activation pathway of nabumetone, demonstrating its significance in pharmaceutical metabolism (Matsumoto et al., 2019).
Fluorogenic Labeling in Chromatography
Gatti et al. (1990) utilized a derivative of 4-(6-methoxynaphthalen-2-yl)butan-2-ol as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for the detection of biologically important thiols. This method demonstrates the compound's potential in enhancing detection sensitivity in analytical chemistry (Gatti et al., 1990).
Anti-inflammatory Compound Development
A study by Goudie et al. (1978) investigated a series of compounds related to 4-(6-methoxynaphthalen-2-yl)butan-2-ol, revealing their potential as anti-inflammatory agents. This research indicates the compound's value in developing new pharmaceuticals for inflammation treatment (Goudie et al., 1978).
Vibrational Spectral Analysis
Govindasamy and Gunasekaran (2015) conducted a detailed vibrational spectral analysis of 4-(6-methoxynaphthalen-2-yl)butan-2-ol. Their work contributes to understanding the molecular structure and properties of this compound, providing valuable data for further research in materials science and spectroscopy (Govindasamy & Gunasekaran, 2015).
Selective Binding and Activity at Sigma Receptors
Research by Berardi et al. (2005) on derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl, which relate closely to 4-(6-methoxynaphthalen-2-yl)butan-2-ol, revealed insights into selective binding and activity at sigma receptors. This study is significant for neuropharmacology and drug discovery in targeting sigma receptors (Berardi et al., 2005).
Eigenschaften
CAS-Nummer |
65726-26-3 |
|---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
(2S)-4-(6-methoxynaphthalen-2-yl)butan-2-ol |
InChI |
InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
JNVOSYBERVWSGY-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Kanonische SMILES |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



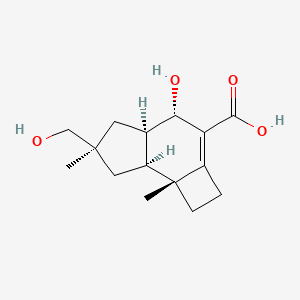
![sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260955.png)

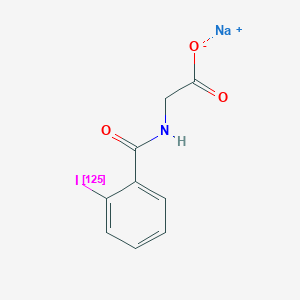
![sodium;3-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B1260960.png)
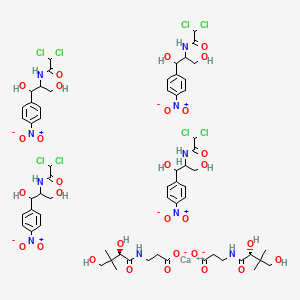
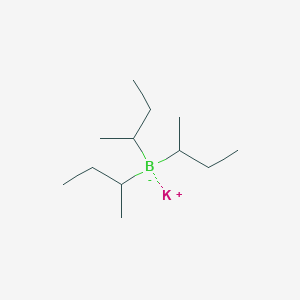
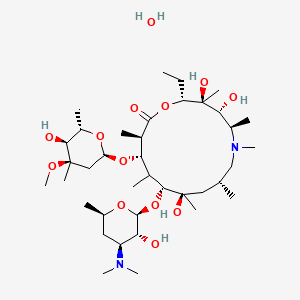
![sodium;(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1260967.png)


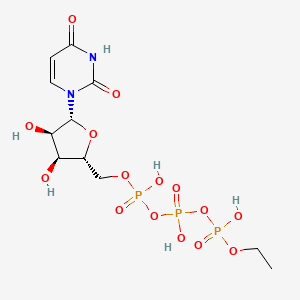
![1-ethyl-2-[7-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1260973.png)
![(7E)-14-oxapentacyclo[21.3.1.12,6.19,13.015,20]nonacosa-1(26),2,4,6(29),7,9(28),10,12,15(20),16,18,23(27),24-tridecaene-3,18,26-triol](/img/structure/B1260974.png)